molecular formula C11H18O B8363597 1-(1-Propylcyclobutyl)but-3-yn-1-ol

1-(1-Propylcyclobutyl)but-3-yn-1-ol

Cat. No.: B8363597
M. Wt: 166.26 g/mol
InChI Key: HRXHZRQAZJHFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Propylcyclobutyl)but-3-yn-1-ol is a useful research compound. Its molecular formula is C11H18O and its molecular weight is 166.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-(1-propylcyclobutyl)but-3-yn-1-ol

InChI

InChI=1S/C11H18O/c1-3-6-10(12)11(7-4-2)8-5-9-11/h1,10,12H,4-9H2,2H3

InChI Key

HRXHZRQAZJHFGL-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC1)C(CC#C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Propargyl bromide (0.27 mL, 2.4 mmol) was added to a mixture of magnesium (1.1 g, 45 mmol) and mercuric chloride (30 mg, 0.117 mmol) in Et2O (60 mL). The mixture was warmed to 40° C. until bubbling commenced. The remainder of the propargyl bromide (2.1 mL, 19 mmol) was added in small portions. After ˜1.5 h the reaction became cloudy white. A solution of the aldehyde 3 (0.8 g, 7 mmol) in Et2O (4 mL) was added and the reaction was stirred for 16 h. The reaction was then quenched by cautiously adding saturated aqueous NH4Cl. The resultant mixture was extracted with Et2O. The organic portion was washed with brine, dried (MgSO4), filtered and concentrated in vacuo. FCC (silica gel, 1:1 pentane/CH2Cl2) gave 1.0 g (94%) of the alcohol 4.
Quantity
0.27 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric chloride
Quantity
30 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
94%

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